Cas no 2228919-10-4 (3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol)

3-(2-シクロプロピル-1,3-チアゾール-4-イル)アゼチジン-3-オールは、複素環式化合物に分類される有機化合物です。この化合物は、アゼチジン環とチアゾール環が結合した特徴的な構造を持ち、3位にヒドロキシル基が導入されています。分子内に窒素や硫黄を含むヘテロ原子を有することから、医薬品中間体や生物活性化合物としての応用が期待されます。特に、シクロプロピル基の立体効果とチアゾール環の電子特性が組み合わさることで、特異的な分子認識能や代謝安定性を示す可能性があります。この化合物は創薬化学の分野で、新規薬剤候補の設計における重要な骨格として注目されています。

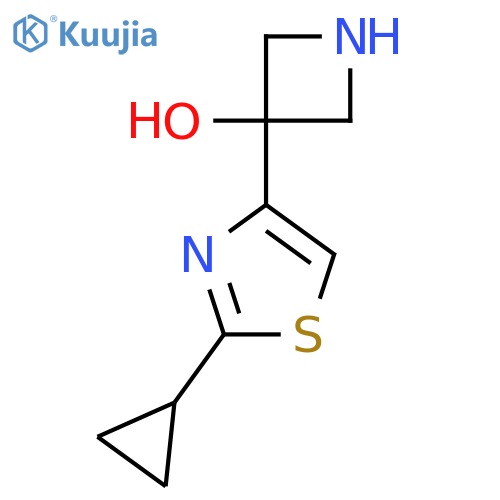

2228919-10-4 structure

商品名:3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol

- EN300-1728189

- 2228919-10-4

-

- インチ: 1S/C9H12N2OS/c12-9(4-10-5-9)7-3-13-8(11-7)6-1-2-6/h3,6,10,12H,1-2,4-5H2

- InChIKey: WFJPJKBHUZULLK-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2(CNC2)O)N=C1C1CC1

計算された属性

- せいみつぶんしりょう: 196.06703418g/mol

- どういたいしつりょう: 196.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 73.4Ų

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728189-0.05g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-0.5g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-10g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-5g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-1.0g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1728189-10.0g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1728189-0.25g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-0.1g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-2.5g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1728189-5.0g |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |

2228919-10-4 | 5g |

$4349.0 | 2023-06-04 |

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2228919-10-4 (3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 624-75-9(Iodoacetonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量